Welcome to the BenchChem Online Store!
molecular formula C16H13NO3S B8785756 1-Tosyl-1H-indole-4-carbaldehyde CAS No. 79681-04-2

1-Tosyl-1H-indole-4-carbaldehyde

Cat. No. B8785756
M. Wt: 299.3 g/mol
InChI Key: YMEZZGXKZZPIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812017B2

Procedure details

OsO4 (6 mg, 0.023 mmol) was added to a stirred mixture of 1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole (68 mg, 0.23 mmol; Intermediate 4) and 2,6-lutidine (54 μL, 0.46 mmol) in dioxane (6 mL). The mixture turned from colorless to black in 1 minute. Sodium periodate (0.197 g, 0.92 mmol) in water (1.5 mL, warmed to dissolve) was added. A grey precipitation was immediately formed. The mixture was stirred for 20 min. and partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL). The organic layer was dried, filtered and combined with Intermediate 5 batch 2.
Quantity
0.197 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 μL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[C:14](=[C:15]([CH:20]=C)[CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.I([O-])(=O)(=O)=[O:31].[Na+]>O1CCOCC1.O.O=[Os](=O)(=O)=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([CH:20]=[O:31])[C:14]=3[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.197 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
68 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)C=C
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)C=C
Name
Quantity
54 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
black in 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
A grey precipitation
CUSTOM
Type
CUSTOM
Details
was immediately formed
CUSTOM
Type
CUSTOM
Details
partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC=2C(=CC=CC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.